4-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]butanamide
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Overview
Description
4-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]butanamide is a complex organic compound that features both indole and pyridine moieties. These structures are known for their significant biological activities and are often found in various natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]butanamide typically involves multi-step organic reactions. One common method involves the initial formation of the indole and pyridine intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like halogenation, nucleophilic substitution, and condensation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Both the indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole or pyridine rings .
Scientific Research Applications
4-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The indole and pyridine moieties can bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Pyridine-2-carboxamide: A compound with a similar pyridine structure.
4-(1H-indol-3-yl)butanoic acid: A compound with a similar indole and butanoic acid structure.
Uniqueness
4-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]butanamide is unique due to its combination of indole and pyridine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N3O |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-N-(2-pyridin-2-ylethyl)butanamide |
InChI |
InChI=1S/C19H21N3O/c23-19(21-13-11-16-7-3-4-12-20-16)10-5-6-15-14-22-18-9-2-1-8-17(15)18/h1-4,7-9,12,14,22H,5-6,10-11,13H2,(H,21,23) |
InChI Key |
FBGKLCPJOLHDME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
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